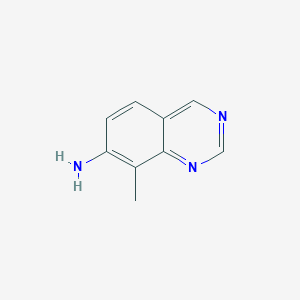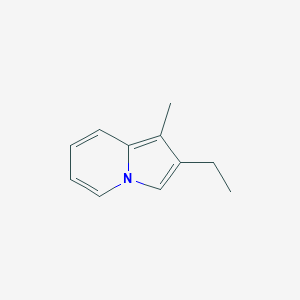
2-Ethyl-1-methylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. The compound’s structure consists of a fused pyrrole and pyridine ring, making it an isomer of indole. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylindolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpyridine with methyl iodide in the presence of a base can lead to the formation of this compound . Another method involves the use of radical cyclization or cross-coupling reactions, which have gained attention due to their efficiency and high atom economy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the electron-rich nature of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or nitrated indolizine derivatives.
Scientific Research Applications
2-Ethyl-1-methylindolizine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylindolizine is primarily attributed to its ability to interact with various molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Indole: Shares a similar fused ring structure but differs in the position of the nitrogen atom.
Pyrrole: A simpler nitrogen-containing heterocycle with a single five-membered ring.
Pyridine: A six-membered nitrogen-containing heterocycle, structurally simpler than indolizine.
Uniqueness: 2-Ethyl-1-methylindolizine stands out due to its fused ring structure, which imparts unique electronic properties and biological activities.
Properties
CAS No. |
88274-05-9 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethyl-1-methylindolizine |
InChI |
InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3 |
InChI Key |
WRKRGVANARCNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C=CC=CC2=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
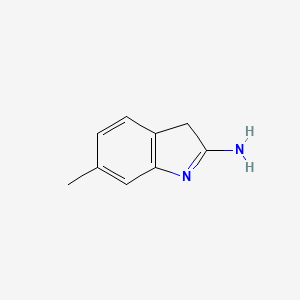
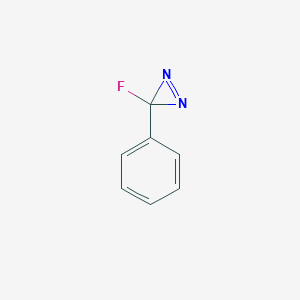



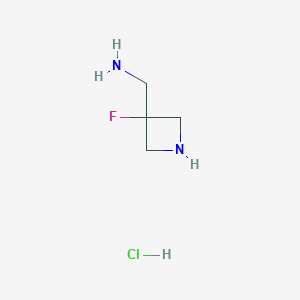
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)

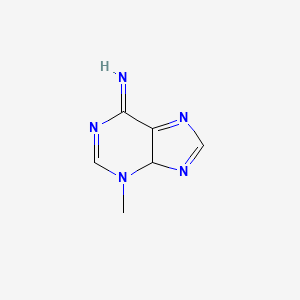
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
